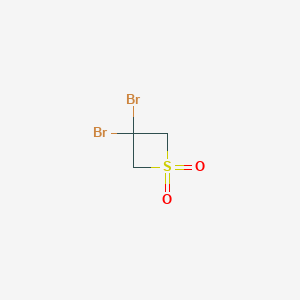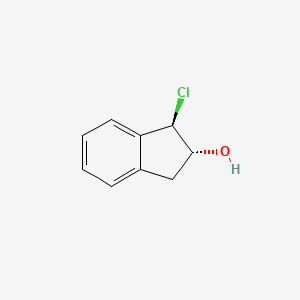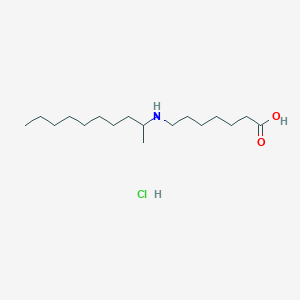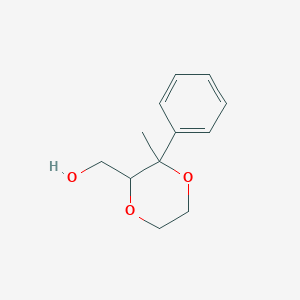
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is an organic compound with the molecular formula C15H16O It is a derivative of phenol, characterized by the presence of a nitroso group at the 6th position, a methyl group at the 4th position, and a 1-methyl-1-phenylethyl group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- typically involves the nitration of 4-methyl-2-(1-methyl-1-phenylethyl)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process, starting with the synthesis of the precursor phenol derivative, followed by nitration. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitrophenol.
Reduction: Formation of 4-methyl-2-(1-methyl-1-phenylethyl)-6-aminophenol.
Substitution: Formation of various substituted phenol derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- involves its interaction with specific molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(1-methyl-1-phenylethyl)-: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-: Similar structure but without the nitroso group, affecting its redox properties.
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitro-: Contains a nitro group instead of a nitroso group, leading to different chemical behavior.
Uniqueness
Phenol, 4-methyl-2-(1-methyl-1-phenylethyl)-6-nitroso- is unique due to the presence of the nitroso group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
59919-23-2 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-methyl-2-nitroso-6-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C16H17NO2/c1-11-9-13(15(18)14(10-11)17-19)16(2,3)12-7-5-4-6-8-12/h4-10,18H,1-3H3 |
InChI-Schlüssel |
YFTFMUHYQSWHMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)N=O)O)C(C)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
![2-Methoxy-1,6-dioxa-9-thiaspiro[4.5]dec-3-ene](/img/structure/B14600231.png)





![7-Methyl-5-phenylpyrazolo[4,3-c][1,2,5]oxadiazin-3-one](/img/structure/B14600247.png)






